molecular formula C17H21NO B1439157 2-[4-(Sec-butyl)phenoxy]-5-methylaniline CAS No. 946683-11-0

2-[4-(Sec-butyl)phenoxy]-5-methylaniline

Cat. No. B1439157
M. Wt: 255.35 g/mol
InChI Key: DLFSEMACMMKOEY-UHFFFAOYSA-N
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Description

2-[4-(Sec-butyl)phenoxy]-5-methylaniline is a biochemical compound used in proteomics research . It has a molecular weight of 255.35 and a molecular formula of C17H21NO .


Molecular Structure Analysis

The molecular structure of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline can be represented by the SMILES notation: CCC©C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline include a molecular weight of 255.35 and a molecular formula of C17H21NO . Unfortunately, additional properties like melting point, boiling point, solubility, etc., were not found in the available sources.

Scientific Research Applications

Spin Interaction and Radical Scavenging Activity Research involving compounds with structural similarities to "2-[4-(Sec-butyl)phenoxy]-5-methylaniline" has demonstrated intriguing properties in spin interaction within zinc complexes and radical scavenging activity. For instance, studies on zinc complexes of mono- and diradical Schiff and Mannich bases have explored the electrochemical properties and radical stabilization mechanisms, providing a foundational understanding that could apply to the electron-transfer capabilities of similar compounds (Orio et al., 2010). Additionally, the radical-scavenging activity of orsellinates indicates potential antioxidant applications, a property that could extend to structurally similar compounds, suggesting their use in developing new antioxidants or stabilizers in various industries (Lopes et al., 2008).

Synthesis and Structural Characterization The synthesis and structural characterization of chemical entities bearing resemblance to "2-[4-(Sec-butyl)phenoxy]-5-methylaniline" highlight the importance of understanding the molecular structure for applications in material science and catalysis. Research on the molecular structures of related compounds through Schiff bases reduction route sheds light on their potential reactivity and applications in synthesizing complex molecules or materials with specific properties (Ajibade & Andrew, 2021).

Environmental Transformations and Biocatalysis Studies on the environmental transformations and biocatalysis involving sec-butylphenol derivatives, which share structural elements with "2-[4-(Sec-butyl)phenoxy]-5-methylaniline," offer insights into the biodegradability and potential environmental impact of these compounds. The biotransformation of 4-sec-butylphenol by Gram-positive bacteria into various products presents an interesting avenue for exploring the environmental fate and biotechnological applications of similar compounds (Hahn et al., 2013).

properties

IUPAC Name

2-(4-butan-2-ylphenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-10-5-12(2)11-16(17)18/h5-11,13H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFSEMACMMKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Sec-butyl)phenoxy]-5-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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